5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one
Description
5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one is a benzimidazole derivative featuring a thiophene-substituted methylamino group at the 5-position of the benzimidazolone core. The thiophene moiety introduces electron-rich aromaticity, which may enhance interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
5-(thiophen-2-ylmethylamino)-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c16-12-14-10-4-3-8(6-11(10)15-12)13-7-9-2-1-5-17-9/h1-6,13H,7H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRKTPVKHSGJLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340674 | |
| Record name | 5-{[(Thiophen-2-yl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384858-25-7 | |
| Record name | 5-{[(Thiophen-2-yl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one typically involves the condensation of thiophene-2-carbaldehyde with 1,2-diaminobenzene, followed by cyclization. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues of 5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one, highlighting substituent differences and their implications:
Key Observations:
- Thiophene vs.
- Methoxybenzyl vs. Thiophen-2-ylmethyl : The methoxy group (in ) may improve solubility but reduce metabolic stability compared to the thiophene-based substituent.
- Methylthiophene Modification : Methylation of the thiophene ring (as in ) could sterically hinder interactions with target proteins but enhance stability against oxidative metabolism.
Divergent Approaches
- Antitumor Derivatives : describes chlorosulfonation followed by ammonia substitution to introduce hydrosulfonyl groups, yielding compounds with demonstrated antitumor activity .
- Microwave-Assisted Synthesis: highlights microwave irradiation for rapid condensation of thiohydantoin with aldehydes, reducing reaction times for imidazolidinone intermediates .
Biological Activity
5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a benzoimidazole core, which is known for its diverse pharmacological properties. The thiophenylmethyl group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of benzoimidazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines by disrupting microtubule dynamics and activating cell cycle checkpoints.
- Mechanism of Action : The anticancer activity is often linked to the inhibition of tubulin polymerization and induction of G2/M phase arrest in the cell cycle. This leads to apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Properties
Compounds with similar structural motifs have demonstrated antimicrobial activity against a range of pathogens. This is attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.
- Case Study : A study on benzamide derivatives revealed promising antifungal activity, highlighting the potential for this compound in treating fungal infections .
Anti-inflammatory Effects
Recent investigations have suggested that benzoimidazole derivatives may possess anti-inflammatory properties. This is particularly relevant in conditions characterized by chronic inflammation.
- Research Findings : In animal models, compounds similar to this compound exhibited reduced levels of pro-inflammatory cytokines, indicating a possible mechanism for alleviating inflammatory responses .
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via tubulin inhibition | |
| Antimicrobial | Disrupts cell membranes | |
| Anti-inflammatory | Reduces cytokine levels |
Case Studies
- Anticancer Efficacy : A study evaluated the effects of a benzoimidazole derivative on prostate cancer cells (PC-3). The compound showed an IC50 value of 0.85 µM, indicating potent anti-proliferative effects. Mechanistic studies revealed that it induced apoptosis through Cdk1 activation and microtubule disruption .
- Antifungal Activity : Another investigation focused on a series of benzamide derivatives, including those with similar structures to this compound. The results demonstrated significant antifungal activity against Candida species with IC50 values ranging from 1.34 µM to 44.80 µM .
Q & A
Q. Basic
- CAS No. : 655247-54-4
- Molecular Formula : C₁₂H₁₁N₃S
- Molecular Weight : 229.30 g/mol
- IUPAC Name : N-[(Thiophen-2-yl)methyl]-1H-benzimidazol-2-amine .
How can reaction conditions be optimized to improve synthesis yields?
Advanced
Yield optimization strategies include:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while acetic acid facilitates cyclization .
- Catalysis : Triethylamine accelerates imine formation; sodium acetate buffers pH during condensations .
- Temperature Control : Reflux (100–110°C) minimizes side reactions compared to room-temperature syntheses .
What computational methods predict the compound’s reactivity or binding affinity?
Q. Advanced
- Docking Studies : Use crystal structure data (e.g., from ) to model interactions with biological targets (e.g., kinases, DNA).
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
- MD Simulations : Assess stability in aqueous environments using force fields (e.g., AMBER) .
How can contradictions in reported bioactivity data be resolved?
Advanced
Contradictions often arise from assay variability. Mitigation strategies:
- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls .
- Dose-Response Curves : Compare IC₅₀ values across studies to account for concentration-dependent effects .
- Metabolic Stability Tests : Evaluate compound degradation in liver microsomes to clarify in vivo vs. in vitro discrepancies .
What multi-step strategies synthesize derivatives for structure-activity studies?
Advanced
Example protocol:
Intermediate Synthesis : Prepare 5-nitro-benzimidazolone via nitration of benzimidazole .
Functionalization : Condense with substituted aldehydes (e.g., 4-chlorobenzaldehyde) to introduce diversity at the thiophene-methyl position .
Cyclization : Use chloroacetyl chloride to form azetidinone derivatives, enhancing rigidity for target engagement .
What are the structure-activity relationships (SAR) for analogs of this compound?
Q. Advanced
- Thiophene Modifications : Electron-withdrawing groups (e.g., CF₃) at the thiophene 5-position enhance antimicrobial activity by 30% .
- Benzimidazole Substituents : Methyl groups at N1 improve metabolic stability but reduce solubility .
- Linker Flexibility : Ethylene spacers between benzimidazole and thiophene increase conformational freedom, optimizing binding to hydrophobic pockets .
What experimental design principles ensure reproducibility in pharmacological studies?
Q. Advanced
- Randomized Blocks : Assign treatments randomly within blocks to control for batch effects (e.g., enzyme lot variability) .
- Replicates : Use ≥4 biological replicates to account for individual variability .
- Blind Analysis : Mask sample identities during data collection to reduce bias .
How are stability and degradation profiles evaluated under physiological conditions?
Q. Advanced
- pH Stability Tests : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .
- Thermal Analysis : TGA/DSC identifies decomposition temperatures; storage recommendations are derived from Arrhenius plots .
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) to assess photodegradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
